molecular formula C₂₇H₂₄O₈ B1140260 2,3,4-Tri-O-benzoyl-L-fucopyranose CAS No. 485821-70-3

2,3,4-Tri-O-benzoyl-L-fucopyranose

Cat. No. B1140260
M. Wt: 476.47
InChI Key:
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Description

2,3,4-Tri-O-benzoyl-L-fucopyranose is a chemically modified form of L-fucose, a monosaccharide found in many plants and seaweeds. Its modification involves the addition of benzoyl groups to the hydroxyl (-OH) sites on the 2nd, 3rd, and 4th carbon atoms of the fucose molecule. This modification significantly alters its physical and chemical properties, making it an interesting subject for research in carbohydrate chemistry.

Synthesis Analysis

The synthesis of benzoylated saccharides, like 2,3,4-Tri-O-benzoyl-L-fucopyranose, typically involves the selective protection and deprotection of hydroxyl groups, followed by the reaction with benzoyl chloride or similar agents. A study demonstrated the effects of O-benzoylation on saccharides, indicating little effect on bond lengths and angles but significant changes in exocyclic C-O bonds length and side-chain conformation (Turney et al., 2019).

Molecular Structure Analysis

The molecular structure of benzoylated saccharides has been analyzed through crystallography, revealing that O-benzoylation has minimal impact on endocyclic bond lengths but causes elongation in exocyclic C-O bonds involved in benzoylation by 0.02-0.04 Å, depending on the substitution site. The conformation of O-benzoyl side chains is highly conserved, suggesting a stable molecular arrangement (Turney et al., 2019).

Chemical Reactions and Properties

The introduction of benzoyl groups affects the reactivity and stereoselectivity of glycosylation reactions. For instance, the presence of a benzoyl group at O-3 significantly influences the efficiency of α-fucosylation, demonstrating the critical role of protective groups in directing the outcome of synthetic pathways for saccharides (Gerbst et al., 2001).

Scientific Research Applications

  • Synthesis of Glycosyl Derivatives : It's used in the synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside, involving stereoselective glycosylation and using 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide as a glycosyl donor (Nifant'ev et al., 1992).

  • Enzyme Inhibitor Synthesis : It's utilized in synthesizing 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose, which are potential enzyme inhibitors. This involves conversion and subsequent reaction steps leading to various hexopyranoside derivatives (Lindhorst & Thiem, 1991).

  • Synthesis of Fucosyl Derivatives : It plays a critical role in the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, indicating its importance in the development of complex carbohydrate structures (Flowers et al., 1967).

  • Role in Stereoselective Glycosylation : It is used in glycosylation processes under Helferich conditions, which is significant for stereoselectivity in carbohydrate synthesis, especially for acceptors with axial hydroxyl groups or bulky monosaccharide substituents (Nifant'ev et al., 1993).

  • Antigenic Determinant Synthesis : It's instrumental in synthesizing complex saccharides like the tetrasaccharide O-α-L-fucopyranosyl-(1 → 2)-[O-α-D-galactopyranosyl-(1 → 3)]-O-β-D-galactopyranosyl-(1 →4)-2-acetamido-2-deoxy-D-glucopyranose, which is a key antigenic determinant of human blood-group B (type 2) (Milat & Sinaÿ, 1981).

Safety And Hazards

When handling 2,3,4-Tri-O-benzoyl-L-fucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

properties

IUPAC Name

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEZHORWKBBBND-POEZRXMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-benzoyl-L-fucopyranose

Citations

For This Compound
1
Citations
L Medve, S Achilli, S Serna, F Zuccotto… - … A European Journal, 2018 - Wiley Online Library
A library of mannose‐ and fucose‐based glycomimetics was synthesized and screened in a microarray format against a set of C‐type lectin receptors (CLRs) that included DC‐SIGN, DC…

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